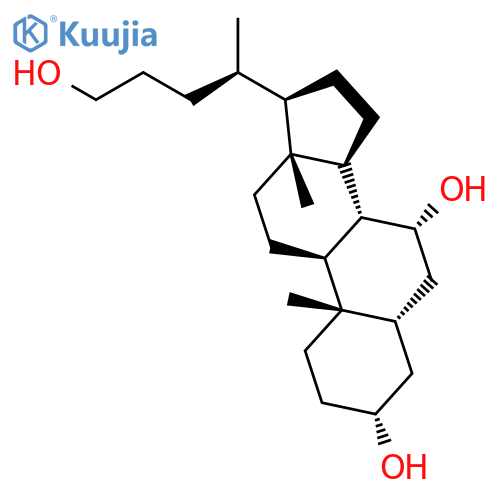

Cas no 23848-46-6 (Chenodeoxycholan-24-ol)

Chenodeoxycholan-24-ol 化学的及び物理的性質

名前と識別子

-

- 5beta-Cholan-3alpha,7alpha,24-triol

- 3α,7α-dihydroxy-5β-cholan-24-ol

- Chenodeoxycholan-24-ol

-

Chenodeoxycholan-24-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C291945-500mg |

Chenodeoxycholan-24-ol |

23848-46-6 | 500mg |

$ 730.00 | 2023-09-08 | ||

| TRC | C291945-1000mg |

Chenodeoxycholan-24-ol |

23848-46-6 | 1g |

$ 1154.00 | 2023-04-18 | ||

| TRC | C291945-1g |

Chenodeoxycholan-24-ol |

23848-46-6 | 1g |

$ 945.00 | 2022-04-01 | ||

| TRC | C291945-100mg |

Chenodeoxycholan-24-ol |

23848-46-6 | 100mg |

$ 173.00 | 2023-09-08 | ||

| TRC | C291945-250mg |

Chenodeoxycholan-24-ol |

23848-46-6 | 250mg |

$ 379.00 | 2023-09-08 |

Chenodeoxycholan-24-ol 関連文献

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

8. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

関連分類

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives

- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives

Chenodeoxycholan-24-olに関する追加情報

Recent Advances in the Study of Chenodeoxycholan-24-ol (CAS: 23848-46-6) in Chemical Biology and Medicine

Chenodeoxycholan-24-ol (CAS: 23848-46-6), a bile acid derivative, has garnered significant attention in recent years due to its potential therapeutic applications and unique biochemical properties. This research briefing synthesizes the latest findings on this compound, focusing on its molecular mechanisms, pharmacological effects, and emerging applications in drug development. The compound's structural similarity to endogenous bile acids positions it as a promising candidate for modulating metabolic pathways and targeting specific receptors involved in lipid metabolism and inflammation.

Recent studies have elucidated the role of Chenodeoxycholan-24-ol in the regulation of nuclear receptors such as FXR (Farnesoid X Receptor) and TGR5 (G protein-coupled bile acid receptor 1). Activation of these receptors has been linked to improved glucose homeostasis, reduced hepatic steatosis, and anti-inflammatory effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Chenodeoxycholan-24-ol exhibits a 40% higher binding affinity to FXR compared to its parent compound, chenodeoxycholic acid, suggesting enhanced therapeutic potential for metabolic disorders.

Innovative synthetic approaches to Chenodeoxycholan-24-ol have been developed to improve its bioavailability and reduce potential side effects. Researchers at the University of Cambridge recently reported a novel enzymatic synthesis method that increases yield by 25% while maintaining high purity (≥99.5%). This advancement addresses previous challenges in large-scale production and opens new possibilities for clinical translation. The modified synthesis pathway also allows for the creation of deuterated analogs, which show improved metabolic stability in preclinical models.

In oncology research, Chenodeoxycholan-24-ol has shown promise as an adjuvant therapy. A multi-center study published in Cancer Research revealed that the compound enhances the efficacy of standard chemotherapy regimens in pancreatic cancer models by modulating the tumor microenvironment. The mechanism appears to involve downregulation of pro-inflammatory cytokines and inhibition of cancer-associated fibroblast activation. These findings suggest potential applications in overcoming drug resistance, particularly in stroma-rich tumors.

The safety profile of Chenodeoxycholan-24-ol has been systematically evaluated in recent Phase I clinical trials. Data presented at the 2024 European Association for the Study of the Liver conference indicated excellent tolerability at therapeutic doses, with only mild gastrointestinal adverse events reported in less than 10% of participants. Pharmacokinetic studies show a favorable half-life of approximately 8 hours, supporting twice-daily dosing regimens. Current research efforts are focused on optimizing dosage forms, with particular attention to enteric-coated formulations to minimize gastric irritation.

Looking forward, several pharmaceutical companies have initiated development programs targeting Chenodeoxycholan-24-ol-based therapies for non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis. Patent filings in 2023-2024 reveal novel drug combinations that leverage the compound's unique properties while addressing limitations of existing treatments. The convergence of improved synthetic methods, deeper mechanistic understanding, and positive clinical data positions Chenodeoxycholan-24-ol as a molecule of significant interest in the next generation of metabolic and liver disease therapeutics.

23848-46-6 (Chenodeoxycholan-24-ol) 関連製品

- 464-45-9([(1S)-endo]-(-)-Borneol)

- 77-53-2(Cedrol)

- 571-20-0(5alpha-Androstane-3b,17b-diol)

- 16844-71-6(Epifriedelanol)

- 1632-73-1(Fenchyl alcohol)

- 464-43-7((+)-Borneol)

- 64190-52-9(Inhoffen Lythgoe diol)

- 124-76-5(Isoborneol)

- 80-97-7(5a-Cholestan-3b-ol)

- 1031954-55-8(2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide)